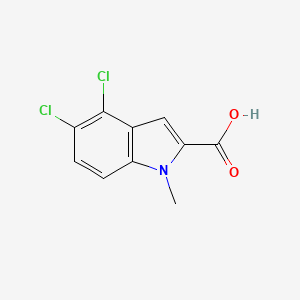

4,5-dichloro-1-methyl-1H-indole-2-carboxylic acid

Description

Properties

Molecular Formula |

C10H7Cl2NO2 |

|---|---|

Molecular Weight |

244.07 g/mol |

IUPAC Name |

4,5-dichloro-1-methylindole-2-carboxylic acid |

InChI |

InChI=1S/C10H7Cl2NO2/c1-13-7-3-2-6(11)9(12)5(7)4-8(13)10(14)15/h2-4H,1H3,(H,14,15) |

InChI Key |

HAGCLOLTFAMPKW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C1C(=O)O)C(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the construction of the indole core followed by selective halogenation and functional group modifications. The key steps include:

- Formation of the indole ring, often via Fischer indole synthesis or related condensation methods.

- Introduction of methyl group at the nitrogen (N-1) position.

- Selective chlorination at the 4 and 5 positions of the indole ring.

- Installation or hydrolysis of the carboxylic acid moiety at the 2-position.

Specific Reported Synthetic Route

One reported method for synthesizing the closely related compound 4,5-dichloro-1H-indole-2-carboxylic acid involves:

- Starting from the ethyl ester of 4,5-dichloro-1H-indole-2-carboxylic acid.

- Hydrolysis of the ester using 1M lithium hydroxide in ethanol under heating in a water bath for 2 hours.

- Acidification of the reaction mixture with 10% hydrochloric acid.

- Extraction with ethyl acetate, drying over sodium sulfate, filtration, and solvent evaporation to yield the acid with approximately 60% yield.

While this example is for the non-methylated indole, the methylation at the nitrogen can be introduced either before or after this hydrolysis step by methylation reagents such as methyl iodide or dimethyl sulfate under basic conditions.

Methylation and Halogenation

- Methylation at the nitrogen (N-1) is typically achieved by treating the indole precursor with methylating agents in the presence of a base.

- Chlorination at the 4 and 5 positions can be performed using selective halogenation reagents such as N-chlorosuccinimide (NCS) or molecular chlorine under controlled conditions to avoid over-chlorination or substitution at undesired positions.

Alternative Synthetic Routes

- Fischer indole synthesis: Condensation of substituted phenylhydrazines with aldehydes or ketones under acidic conditions to form the indole ring, followed by halogenation and methylation steps.

- Cyclocondensation reactions of indole-2-carboxylic acid derivatives with various reagents to introduce further functional groups and ring systems, sometimes employing microwave-assisted synthesis for efficiency.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Time | Yield (%) | Notes |

|---|---|---|---|---|

| Hydrolysis of ethyl ester | 1M LiOH in ethanol, heated in water bath | 2 hours | 60 | Acidification with 10% HCl, extraction |

| Methylation of N-1 position | Methyl iodide or dimethyl sulfate + base | Variable | 70-85* | Performed before or after hydrolysis |

| Chlorination at 4,5 positions | N-chlorosuccinimide or Cl2, controlled temp | Few hours | 65-75* | Selective halogenation crucial |

| Fischer indole synthesis | Phenylhydrazine + aldehyde/ketone, acid | 2.5–5 hours | 50-80* | Precursor formation for indole core |

*Yields vary depending on exact conditions and purification methods.

Purification and Characterization

- Purification typically involves recrystallization from solvents such as dimethylformamide (DMF) and acetic acid mixtures or chromatographic techniques.

- Purity assessment is commonly performed by high-performance liquid chromatography (HPLC) with UV detection at 254 nm, targeting >95% purity.

- Structural confirmation is achieved through:

- Elemental analysis (C, H, N, Cl within ±0.4% of theoretical values).

- Nuclear magnetic resonance (NMR) spectroscopy.

- Mass spectrometry (MS).

- Infrared (IR) spectroscopy.

Research Findings and Notes

- The compound and its derivatives have been studied for biological activities such as anti-inflammatory effects through cyclooxygenase enzyme inhibition.

- Microwave-assisted synthesis has been reported to significantly reduce reaction times for indole derivatives and improve yields in some cyclocondensation steps.

- The choice of halogenation reagents and conditions is critical to avoid side reactions and achieve selective substitution at the 4 and 5 positions.

- Hydrolysis of esters to carboxylic acids using lithium hydroxide in ethanol is a reliable and mild method, affording moderate yields.

Summary Table of Preparation Methodologies

| Methodology | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Hydrolysis of ethyl ester | LiOH in ethanol, acidification with HCl | Mild conditions, moderate yield | Requires ester precursor |

| Fischer indole synthesis | Phenylhydrazine + aldehyde/ketone, acid catalyst | Versatile, well-established | Multi-step, moderate yields |

| N-Methylation | Methyl iodide/dimethyl sulfate + base | Straightforward methylation | Requires careful control to avoid overalkylation |

| Selective chlorination | N-chlorosuccinimide or Cl2 | High selectivity possible | Sensitive to reaction conditions |

| Microwave-assisted reactions | Microwave irradiation during cyclocondensation | Faster reactions, improved yields | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-1-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products

Oxidation: Formation of dichloroquinone derivatives.

Reduction: Formation of 4,5-dichloro-1-methyl-1H-indole-2-amine.

Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

4,5-Dichloro-1-methyl-1H-indole-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5-dichloro-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural analogs and their distinguishing features:

Physicochemical Properties

- Melting Points: The dichloro and methyl substituents in this compound likely elevate its melting point compared to simpler analogs. For instance, indole-5-carboxylic acid (non-halogenated) melts at 208–210°C , while dichloro-substituted indoles (e.g., ethyl 4,5-dichloro-1H-indole-2-carboxylate) exhibit higher thermal stability due to increased molecular symmetry and halogen-induced intermolecular forces . Fluorinated analogs, such as N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide, show lower melting points (249–250°C) despite their larger molecular weight, suggesting fluorine's electron-withdrawing effects reduce lattice energy .

Solubility :

Spectral and Analytical Data

NMR Spectroscopy :

- The ¹H-NMR of this compound is expected to show deshielded aromatic protons (δ 7.5–8.5 ppm) due to electron-withdrawing chloro groups, similar to 7-chloro-3-methyl-1H-indole-2-carboxylic acid .

- Fluorinated analogs display distinct coupling patterns (e.g., J = 7.8 Hz for H-3 indole in N-[2-Benzoyl-4-chlorophenyl]-5-fluoro-1H-indole-2-carboxamide) .

IR Spectroscopy :

- A strong carbonyl stretch (~1666–1670 cm⁻¹) is common across indole-2-carboxylic acid derivatives, including the target compound .

Biological Activity

4,5-Dichloro-1-methyl-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its role as an inhibitor in various biochemical pathways and its implications in therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and is classified as an indolecarboxylic acid derivative. Its structure features a dichlorinated indole core, which is crucial for its biological interactions.

Inhibition of HIV-1 Integrase

Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives, including this compound, as inhibitors of HIV-1 integrase. The compound has been shown to effectively inhibit the strand transfer activity of integrase, which is essential for viral replication. The binding conformation analysis indicates that the indole core and carboxyl group chelate magnesium ions in the active site of the integrase, facilitating inhibition .

Table 1: IC50 Values of Indole Derivatives Against HIV-1 Integrase

| Compound | IC50 (μM) |

|---|---|

| This compound | TBD |

| Compound 3 (reference) | 12.41 |

| Compound 20a (optimized) | 0.13 |

Note: TBD indicates that specific IC50 values for this compound were not provided in the available literature but are anticipated to be competitive based on structural similarities.

Modulation of Cell Signaling Pathways

The compound is also implicated in various cellular signaling pathways. It has been observed to modulate alternative splicing by phosphorylating splice factors such as SRSF6. This activity suggests a role in regulating gene expression and cell survival mechanisms under genotoxic stress by inhibiting pro-apoptotic pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Research indicates that introducing substituents at specific positions on the indole core enhances activity against integrase and other targets. For example, elongating branches at the C3 position has shown to improve interactions with hydrophobic cavities near the active site of integrase .

Case Studies

Several case studies have been conducted to elucidate the biological effects of this compound:

- Antiviral Activity : A study demonstrated that derivatives of indole-2-carboxylic acids exhibited varying degrees of antiviral activity against HIV, with some compounds showing IC50 values in the low micromolar range.

- Cell Survival Mechanisms : In vitro experiments have shown that this compound promotes cell survival upon exposure to genotoxic agents by modulating key signaling pathways .

Q & A

Q. What are the established synthetic routes for 4,5-dichloro-1-methyl-1H-indole-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves chlorination of a pre-functionalized indole core. For example, methyl 4,5-dichloro-1H-indole-2-carboxylate (CAS 952958-53-1) can be hydrolyzed under basic conditions (e.g., NaOH/EtOH reflux) to yield the carboxylic acid derivative . Key factors include:

- Temperature control (reflux at 80–100°C) to avoid decarboxylation.

- Use of catalysts like sodium acetate to enhance regioselectivity during chlorination .

- Purification via recrystallization from acetic acid or ethanol .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns (e.g., chlorine at C4/C5, methyl at N1) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (CHClNO, MW 244.08) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer :

- Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the carboxylic acid group .

- Avoid prolonged exposure to moisture or basic conditions, which may degrade the indole core .

Advanced Research Questions

Q. How can regioselectivity challenges during chlorination of the indole core be addressed?

- Methodological Answer :

- Use directing groups (e.g., methyl at N1) to bias electrophilic substitution toward C4/C5 positions .

- Optimize chlorinating agents (e.g., Cl/FeCl vs. SOCl) and solvent polarity to control reaction kinetics .

- Monitor intermediates via thin-layer chromatography (TLC) to isolate desired regioisomers .

Q. What strategies are effective in studying structure-activity relationships (SAR) for this compound in medicinal chemistry?

- Methodological Answer :

- Derivatization : Synthesize analogs (e.g., ester, amide) to assess the role of the carboxylic acid group in bioactivity .

- Computational Modeling : Density Functional Theory (DFT) calculations predict electronic effects of chlorine substituents on binding affinity .

- Biological Assays : Pair SAR with cytotoxicity screening (e.g., IC in cancer cell lines) to identify pharmacophores .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%), cell line origin, and incubation time .

- Meta-Analysis : Compare datasets across peer-reviewed studies, focusing on orthogonal assays (e.g., enzymatic vs. cell-based) .

- Reproducibility Checks : Validate key findings in independent labs using identical synthetic batches .

Q. What advanced analytical methods are suitable for studying its interaction with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (k/k) with immobilized proteins .

- X-ray Crystallography : Resolves 3D binding modes in enzyme active sites (e.g., cyclooxygenase-2) .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.